Cas no 1309934-01-7 (4-Bromobenzyl-(4-n-butylphenyl)ether)

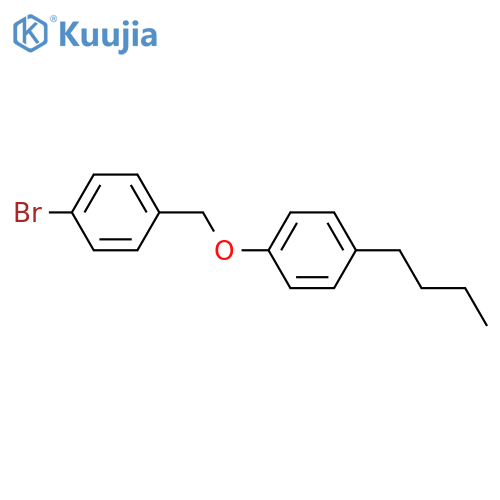

1309934-01-7 structure

商品名:4-Bromobenzyl-(4-n-butylphenyl)ether

CAS番号:1309934-01-7

MF:C17H19BrO

メガワット:319.236164331436

MDL:MFCD07782560

CID:5217190

4-Bromobenzyl-(4-n-butylphenyl)ether 化学的及び物理的性質

名前と識別子

-

- 4-Bromobenzyl-(4-n-butylphenyl)ether

- 1-Bromo-4-((4-butylphenoxy)methyl)benzene

-

- MDL: MFCD07782560

- インチ: 1S/C17H19BrO/c1-2-3-4-14-7-11-17(12-8-14)19-13-15-5-9-16(18)10-6-15/h5-12H,2-4,13H2,1H3

- InChIKey: SRCFMSSWODFPGF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)COC1C=CC(=CC=1)CCCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 227

- トポロジー分子極性表面積: 9.2

- 疎水性パラメータ計算基準値(XlogP): 6

4-Bromobenzyl-(4-n-butylphenyl)ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB432382-5g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 5g |

€1275.00 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655463-1g |

1-Bromo-4-((4-butylphenoxy)methyl)benzene |

1309934-01-7 | 98% | 1g |

¥5208.00 | 2024-08-09 | |

| abcr | AB432382-1g |

4-Bromobenzyl-(4-n-butylphenyl)ether; . |

1309934-01-7 | 1g |

€1285.20 | 2025-03-19 | ||

| abcr | AB432382-5 g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 5g |

€1,275.00 | 2023-04-23 | ||

| abcr | AB432382-1 g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 1g |

€496.00 | 2023-04-23 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510828-1g |

1-Bromo-4-((4-butylphenoxy)methyl)benzene |

1309934-01-7 | 97% | 1g |

¥2870.0 | 2023-04-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1655463-5g |

1-Bromo-4-((4-butylphenoxy)methyl)benzene |

1309934-01-7 | 98% | 5g |

¥14204.00 | 2024-08-09 | |

| Fluorochem | 394152-1g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 97.0% | 1g |

£433.00 | 2023-04-20 | |

| Fluorochem | 394152-5g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 97.0% | 5g |

£1,182.00 | 2023-04-20 | |

| Fluorochem | 394152-25g |

4-Bromobenzyl-(4-n-butylphenyl)ether |

1309934-01-7 | 97.0% | 25g |

£2,890.00 | 2023-04-20 |

4-Bromobenzyl-(4-n-butylphenyl)ether 関連文献

-

Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

1309934-01-7 (4-Bromobenzyl-(4-n-butylphenyl)ether) 関連製品

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 13769-43-2(potassium metavanadate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1309934-01-7)4-Bromobenzyl-(4-n-butylphenyl)ether

清らかである:99%

はかる:1g

価格 ($):376.0